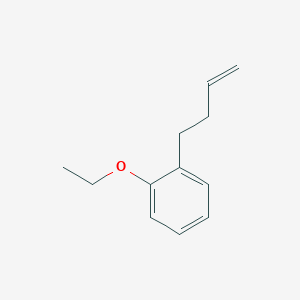

3-(4-Ethoxyphenyl)-2-methyl-1-propene

Vue d'ensemble

Description

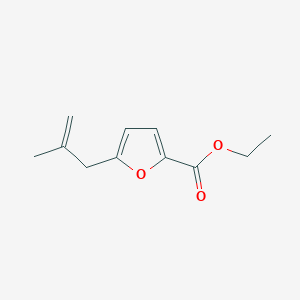

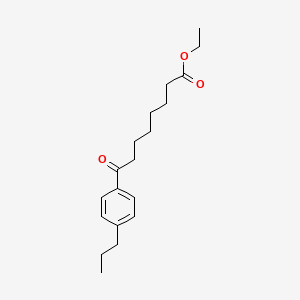

3-(4-Ethoxyphenyl)-2-methyl-1-propene is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propene chain with a methyl substitution

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to interact with various biological targets . These targets often play crucial roles in cell biology and are involved in the treatment of various disorders .

Mode of Action

Compounds with similar structures, such as etofenprox, a pyrethroid insecticide, affect the nervous system by prolonging the sodium channel activation . This results in hyperexcitation of the nervous system, leading to paralysis and death of the insect .

Biochemical Pathways

Indole derivatives, which share structural similarities, have been reported to possess various biological activities, affecting multiple biochemical pathways .

Pharmacokinetics

A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), showed that it undergoes rapid metabolism and wide tissue distribution with an absorption ratio of ≥12% . This suggests that 3-(4-Ethoxyphenyl)-2-methyl-1-propene might have similar pharmacokinetic properties.

Result of Action

Indole-based compounds have been reported to demonstrate combined activity against various forms of neurotoxicity in sh-sy5y cells . This suggests that this compound might have similar effects.

Action Environment

It’s worth noting that the performance of similar compounds, such as etofenprox, can differ among species and abiotic conditions .

Analyse Biochimique

Biochemical Properties

3-(4-Ethoxyphenyl)-2-methyl-1-propene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . This compound can also activate transcription factors, leading to changes in gene expression that affect cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function and reducing oxidative stress . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . This compound can influence metabolic flux and alter the levels of various metabolites, impacting overall metabolic homeostasis . The study of its metabolic pathways provides insights into its potential effects on cellular and organismal health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, it may be transported into cells via organic anion transporters and distributed to specific tissues where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-2-methyl-1-propene typically involves the alkylation of 4-ethoxybenzaldehyde with a suitable alkylating agent. One common method is the Wittig reaction, where 4-ethoxybenzaldehyde is reacted with a phosphonium ylide to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other alkylation methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the reaction conditions and improve yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Ethoxyphenyl)-2-methyl-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

Substitution: Br2 in acetic acid for bromination; HNO3 in sulfuric acid for nitration.

Major Products Formed

Oxidation: Epoxides or ketones.

Reduction: Saturated derivatives.

Substitution: Brominated or nitrated derivatives.

Applications De Recherche Scientifique

3-(4-Ethoxyphenyl)-2-methyl-1-propene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Methoxyphenyl)-2-methyl-1-propene: Similar structure with a methoxy group instead of an ethoxy group.

3-(4-Hydroxyphenyl)-2-methyl-1-propene: Contains a hydroxy group instead of an ethoxy group.

3-(4-Chlorophenyl)-2-methyl-1-propene: Contains a chloro group instead of an ethoxy group.

Uniqueness

3-(4-Ethoxyphenyl)-2-methyl-1-propene is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions in chemical and biological systems. The ethoxy group can provide different steric and electronic effects compared to other substituents, making this compound distinct in its properties and applications.

Propriétés

IUPAC Name |

1-ethoxy-4-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-13-12-7-5-11(6-8-12)9-10(2)3/h5-8H,2,4,9H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTPNZMYUCFREQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801268366 | |

| Record name | 1-Ethoxy-4-(2-methyl-2-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-51-0 | |

| Record name | 1-Ethoxy-4-(2-methyl-2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-4-(2-methyl-2-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3174061.png)

![2-Bromo-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B3174069.png)